1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
描述
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 25080-63-1, Molecular formula: C₂₀H₁₉NO₅, Molecular weight: 353.38 g/mol) is a cyclobutane-derived compound functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a hydroxyl substituent at the 3-position . The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis. This compound’s rigid cyclobutane core and polar hydroxy group make it a structurally unique building block for designing constrained peptides or small-molecule inhibitors. Its stereochemistry (1r,3r configuration) is critical for its spatial orientation in target interactions .
属性
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-21(10-13,19(24)25)12-22-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLQQALXZICBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid (Fmoc-3-hydroxycyclobutane) is a synthetic compound notable for its unique structural features and potential biological activities. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and solubility, making it a valuable building block in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of Fmoc-3-hydroxycyclobutane is , with a molecular weight of approximately 381.4 g/mol. The structure features a cyclobutane ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | Methyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylate |
| CAS Number | 2137143-57-6 |
Fmoc-3-hydroxycyclobutane exhibits various biological activities attributed to its structural characteristics:
- Inhibition of PD-L1 : Recent studies have demonstrated that Fmoc-3-hydroxycyclobutane can inhibit the programmed death-ligand 1 (PD-L1), a protein that plays a crucial role in immune evasion by tumors. This inhibition suggests potential applications in cancer immunotherapy, enhancing T-cell responses against tumor cells .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
- Enzyme Interaction : The compound has been utilized in studies examining enzyme-substrate interactions, highlighting its potential role in biochemical assays and drug design .
Case Studies
Several case studies have explored the biological implications of Fmoc-3-hydroxycyclobutane:
- Study on PD-L1 Inhibition : A study published in Nature Communications reported that derivatives similar to Fmoc-3-hydroxycyclobutane effectively blocked PD-L1 interactions, leading to enhanced immune responses in murine models .
- Antimicrobial Testing : In vitro assays demonstrated that Fmoc-3-hydroxycyclobutane exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for antibiotic development .
Synthesis and Derivatives
The synthesis of Fmoc-3-hydroxycyclobutane typically involves the protection of amino acids using the Fmoc group followed by cyclization reactions to form the cyclobutane structure. The deprotection of the Fmoc group can be achieved under mild basic conditions, allowing for further functionalization.
Synthetic Pathway Overview
- Fmoc Protection : Amino acids are reacted with Fmoc-Cl in the presence of a base.
- Cyclization : The protected amino acid undergoes cyclization with appropriate coupling reagents.
- Deprotection : The Fmoc group is removed using piperidine or similar bases.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of Fmoc-3-hydroxycyclobutane. Investigations into its pharmacokinetics, toxicity profiles, and detailed binding studies with biological targets will be crucial for advancing its therapeutic applications.
相似化合物的比较
Cyclopentane Derivative
- Compound: (1R,3s)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- CAS : 220497-67-6
- Molecular formula: C₂₁H₂₁NO₄
- Molecular weight : 351.40 g/mol
- Key differences : The cyclopentane ring introduces increased conformational flexibility compared to the cyclobutane core of the target compound. This flexibility may enhance binding entropy in drug-receptor interactions but reduce steric constraints .
Azetidine Derivative
- Compound : 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid
- CAS : 2044773-70-6
- Molecular formula: C₁₉H₁₇NO₅
- Molecular weight : 339.34 g/mol
- Key differences : The smaller azetidine ring (4-membered, nitrogen-containing) introduces a heteroatom and reduces steric bulk. The hydroxyl group at the 3-position mirrors the target compound, but the ring’s reduced size may limit compatibility with certain enzymatic active sites .
Cyclohexane Derivatives
- Compound 1: FMOC-Gabapentin (1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexaneacetic acid)
- CAS : 882847-19-0
- Molecular formula: C₂₄H₂₇NO₄
- Molecular weight : 393.48 g/mol
Key differences : The cyclohexane ring and acetic acid side chain mimic the structure of gabapentin, a GABA analog. This derivative is tailored for neurological drug development, unlike the target compound’s cyclobutane scaffold .
- Compound 2: 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid
- CAS : 220145-22-2
- Molecular formula: C₂₃H₂₅NO₄
- Molecular weight : 379.45 g/mol
Functional Group Variations
Hydroxyl Group Positioning
Stereochemical Diversity
- The (1r,3r) configuration of the target compound contrasts with the (1R,3s) stereochemistry in the cyclopentane analogue. Such differences significantly impact molecular recognition in chiral environments, as shown in crystallographic studies of related Fmoc compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
